molecular formula C17H14Cl2N2S B2810040 4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole CAS No. 318289-54-2

4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole

Cat. No. B2810040
CAS RN: 318289-54-2
M. Wt: 349.27
InChI Key: FHGWSKBENMLOTK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole (CMCP) is a recently developed synthetic compound that has been used in a variety of scientific research applications. CMCP is an organosulfur compound that is derived from the pyrazole ring structure, and is composed of a nitrogen-containing five-membered ring with two methyl substituents and a chlorine atom. CMCP has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study the biochemical pathways of various biological processes.

Scientific Research Applications

Catalytic Applications

  • Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a related compound, is used as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This process yields 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) with high efficiency, demonstrating the potential for similar structures in catalysis (Tayebi, Saberi, Niknam, & Baghernejad, 2011).

Synthesis of Biologically Active Compounds

  • Novel N-phenylpyrazolyl aryl methanones derivatives, containing similar structural elements, have been synthesized, showing promising herbicidal and insecticidal activities. This indicates the potential of such compounds in the development of new bioactive agents (Wang et al., 2015).

Structural and Tautomerism Studies

  • NH-pyrazoles, closely related to the compound , have been structurally characterized to understand their tautomerism in solution and solid states. Such studies are vital for designing materials with specific properties (Cornago et al., 2009).

Synthesis Methods Optimization

  • Research on optimizing the synthesis of 3-phenyl-1H-pyrazole derivatives, which are intermediates for many biologically active compounds, reflects the significance of such chemical structures in pharmaceutical development (Liu, Xu, & Xiong, 2017).

Antimicrobial Activity

  • Certain pyrazole derivatives have been synthesized and tested for their antibacterial and antifungal activities. This suggests that compounds with similar structures could be explored for potential antimicrobial properties (Shah et al., 2014).

Anticancer Research

  • Pyrazole derivatives, structurally related to the compound , have been synthesized and shown to exhibit significant anticancer activity. This highlights the potential application of such compounds in cancer therapy (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural Analysis

Pyrazole Synthons for Advanced Technologies

properties

IUPAC Name

4-(chloromethyl)-5-(2-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2S/c1-21-17(22-15-10-6-5-9-14(15)19)13(11-18)16(20-21)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGWSKBENMLOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CCl)SC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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